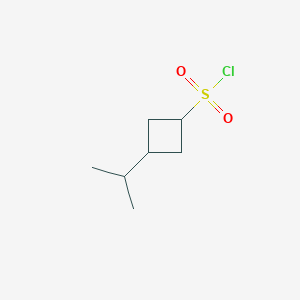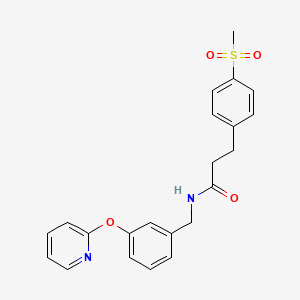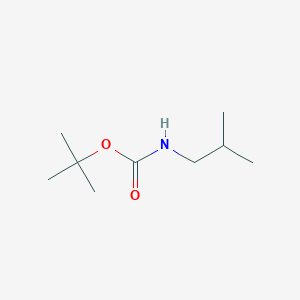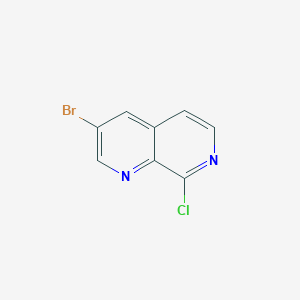
3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride” is a chemical compound with the CAS number 1695684-74-2 . It has a molecular weight of 196.69 and a molecular formula of C7H13ClO2S .
Molecular Structure Analysis
The molecular structure of “3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride” consists of a cyclobutane ring with a sulfonyl chloride group and a propan-2-yl group attached . The cyclobutane ring is a four-membered carbon ring, which introduces strain into the molecule. This strain can have significant effects on the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride” include a molecular weight of 196.69 and a molecular formula of C7H13ClO2S . Unfortunately, specific details such as boiling point and storage conditions are not provided .Scientific Research Applications
Cycloaddition Reactions
3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride is used in cycloaddition reactions, where it serves as a reagent for the formation of cyclobutadiene intermediates. This process is pivotal in organic synthesis, especially in the creation of complex molecular structures from simpler components. The formation of the cyclobutadiene ring from ynamines and 1-alkynyl sulfones, established through various analytical methods, exemplifies its utility in synthetic chemistry (Eisch, Hallenbeck, & Lucarelli, 1991).
Sulfonation Reactions
The compound plays a crucial role in sulfonation reactions, where it acts as a versatile sulfonating agent. This functionality is demonstrated through its ability to easily sulfonate primary and secondary amines, leading to the formation of activated amines. Such reactions are critical in the development of new chemical entities with potential pharmaceutical applications (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Gold-Catalyzed Intermolecular Cycloadditions
In gold-catalyzed intermolecular [2+2] cycloadditions, 3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride is utilized as an efficient two-carbon partner. This transformation allows for the synthesis of highly substituted cyclobutane derivatives, which are valuable in medicinal chemistry and material science. The process is characterized by complete regio- and stereocontrol, highlighting the precision achievable with such reagents (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).
Solid-Phase Synthesis
The compound is also integral to the solid-phase synthesis of heterocyclic compounds, such as 3,5-disubstituted 1,3-oxazolidin-2-ones. Utilizing polymer-supported sulfonyl chloride, this method facilitates the synthesis of oxazolidinones with high enantiopurity, showcasing the compound's versatility in enabling synthetic strategies that are pivotal in drug discovery and development (Holte, Thijs, & Zwanenburg, 1998).
properties
IUPAC Name |
3-propan-2-ylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-5(2)6-3-7(4-6)11(8,9)10/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLOYVLVNCWPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride | |
CAS RN |
1695684-74-2 |
Source


|
| Record name | 3-(propan-2-yl)cyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2838669.png)

![3-{[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl]sulfonyl}-2,4-dichloropyridine](/img/structure/B2838671.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2838672.png)

![1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2838675.png)


![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2838678.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2838681.png)
![1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2838682.png)